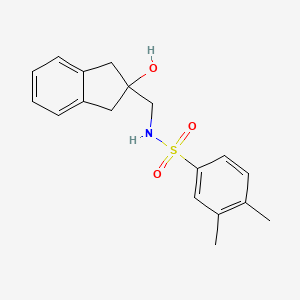

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide

Description

N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a hydroxy-substituted dihydroindenyl core linked to a 3,4-dimethylbenzenesulfonamide group. Its structural uniqueness lies in the combination of a rigid bicyclic indenyl moiety and a sulfonamide group, which may influence binding interactions in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-13-7-8-17(9-14(13)2)23(21,22)19-12-18(20)10-15-5-3-4-6-16(15)11-18/h3-9,19-20H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSRNVPNFVDQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the indene core One common approach is the reaction of 2,3-dihydro-1H-indene with a suitable hydroxy group donor under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of hydroxylated derivatives.

Reduction: Production of reduced forms of the compound.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.

Biology: Research has shown that this compound exhibits biological activity, including potential antimicrobial and antioxidant properties. It may be used in the development of new drugs or treatments.

Medicine: The compound's sulfonamide group is of particular interest in medicinal chemistry, as sulfonamides are known for their antibacterial properties. It may be explored for use in antibiotics or other therapeutic agents.

Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other chemical products that require specific structural features.

Mechanism of Action

The mechanism by which N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group, in particular, is known to bind to bacterial enzymes, inhibiting their function and leading to antibacterial effects. The hydroxy group may also play a role in enhancing the compound's solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

Compound 1 : N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-2-sulfonamide (CAS: 2034595-28-1)

- Structural Difference : Replaces the 3,4-dimethylbenzene ring with a thiophene sulfonamide.

- Molecular weight is reduced to 309.4 g/mol versus ~341.4 g/mol (estimated for the target compound) .

Compound 2 : N-(5-(Methylthio)-2,3-dihydro-1H-inden-2-yl)acetamide (41)

- Structural Difference : Substitutes the hydroxy group with a methylthio (-SMe) moiety and replaces the sulfonamide with an acetamide.

- Impact : The methylthio group enhances lipophilicity, while the acetamide may reduce steric hindrance compared to the bulkier sulfonamide. This compound demonstrated moderate synthetic yield (33%) in chloroform-Et₂O recrystallization .

Pharmacological Activity Comparisons

Compound 3 : N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide

- Structural Difference : Incorporates a piperidine-linked naphthamide instead of a sulfonamide.

- Pharmacological Relevance: Exhibited binding affinity for butyrylcholinesterase (BuChE) in docking studies, though with lower scores than co-crystallized inhibitors.

Compound 4 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Difference : Features a benzamide core with a hydroxy-tertiary alkyl chain.

Data Table: Key Properties of Target Compound and Analogs

Biological Activity

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and a data table summarizing its properties and applications.

Compound Overview

Chemical Structure:

The compound features a sulfonamide group linked to an indene derivative, which is known for its diverse biological properties. The presence of the hydroxymethyl group and the dimethylbenzene moiety may enhance its interaction with biological targets.

Molecular Formula: C₁₉H₂₃N₃O₃S

Molecular Weight: 357.47 g/mol

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties: Many indene derivatives have been studied for their potential to inhibit cancer cell proliferation. For instance, compounds that share structural similarities with this sulfonamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Activity: The sulfonamide group is known for its antibacterial properties. Studies have demonstrated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways. This compound's specific structure may enhance its effectiveness against resistant bacterial strains.

- Anti-inflammatory Effects: Indene derivatives have also been explored for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, potentially reducing symptoms in conditions like arthritis and other inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of various indene derivatives on human breast cancer cells (MCF-7). The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity at micromolar concentrations. Mechanistic studies revealed that these compounds induced apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The study found that this compound displayed notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Data Table: Properties and Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₃S |

| Molecular Weight | 357.47 g/mol |

| Anticancer Activity | Effective against MCF-7 cells |

| Antimicrobial Activity | Active against S. aureus and E. coli |

| Anti-inflammatory Effects | Modulates inflammatory pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.